molecular formula C16H25N3O7S B613650 Boc-Met-Gly-OSu CAS No. 23446-04-0

Boc-Met-Gly-OSu

Cat. No. B613650
CAS RN: 23446-04-0
M. Wt: 403.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Met-Gly-OSu is a synthetic peptide that has been developed to be used in laboratory experiments. It is a short peptide composed of four amino acids: Boc-methionine, glycine, and O-sulfonate. This peptide has been found to be useful in a variety of applications, including protein engineering, protein-peptide interactions, and drug delivery. It has also been used in the study of protein folding, protein-protein interactions, and enzyme-substrate interactions.

Scientific Research Applications

  • Peptide Synthesis and Structure Characterization : Boc-Met-Gly-OSu is used in peptide synthesis. For instance, the synthesis of Fmoc-L-Lys(Boc)-Gly-OH involved using Boc-protected amino acids, demonstrating the importance of this compound in peptide chain elongation and protection strategies (Zhao Yi-nan & Melanie Key, 2013).

  • Proteomic Studies : In proteomics, this compound is utilized for labeling peptides before quantitative analysis. For example, in the TAG-TMTpro approach, Boc-Ala-OSu and Boc-Gly-OSu were used to triple the quantitative capacity of TMTpro labeling, enhancing the high-throughput capabilities of proteomic studies (Zhanghua Wu, Yi Shen, & Xumin Zhang, 2022).

  • Study of Bioactive Compounds : this compound is also crucial in the synthesis of bioactive compounds. A study on the synthesis and bioactivity of chemotactic tetrapeptides used Boc-protected amino acids to explore their biological activity as agonists and antagonists in immune response (G. Lucente, C. Giordano, A. Sansone, D. Torino, & S. Spisani, 2009).

  • Enzymatic Degradation Studies : In studies of enzymatic degradation, this compound analogs are used as substrates to investigate metabolic pathways. For example, the metabolism of Boc-CCK27-33 was studied using synaptic plasma membranes, revealing specific enzymatic cleavages and insights into the role of various proteases (C. Durieux, B. Charpentier, D. Pélaprat, & B. Roques, 1986).

  • Agricultural Research : In agriculture, studies have utilized this compound related compounds to examine the effects of certain treatments on crops. A study on the effect of glyphosate-boron application on soybean used Gly (glyphosate) to investigate changes in seed composition and nitrogen metabolism (N. Bellaloui, H. Abbas, A. Gillen, & C. Abel, 2009).

  • Nanopatterning and Material Science : this compound and related compounds are also used in material sciences, such as in the creation of protein nanopatterns. Poly(Boc-aminooxy tetra(ethylene glycol) methacrylate) was synthesized and patterned onto silicon wafers for the conjugation of proteins, demonstrating the utility of Boc-protected compounds in advanced material fabrication (K. Christman, R. Broyer, E. Schopf, C. Kolodziej, Y. Chen, & H. Maynard, 2011).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O7S/c1-16(2,3)25-15(24)18-10(7-8-27-4)14(23)17-9-13(22)26-19-11(20)5-6-12(19)21/h10H,5-9H2,1-4H3,(H,17,23)(H,18,24)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHANOSBXQUTAT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126922
Record name 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23446-04-0
Record name 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23446-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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